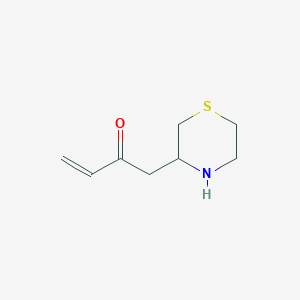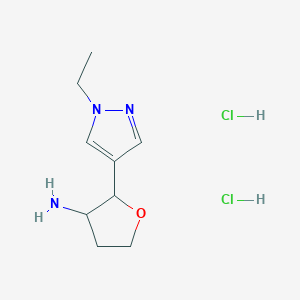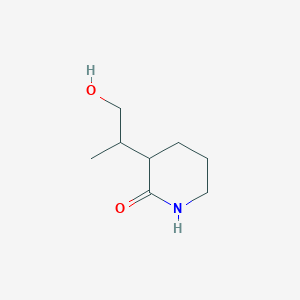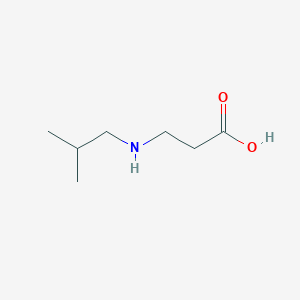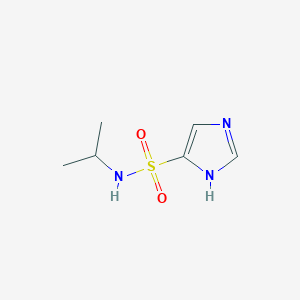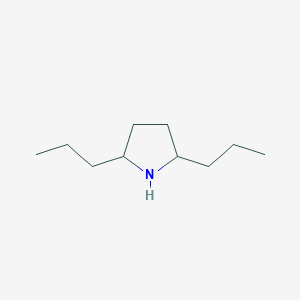
2,5-Dipropylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dipropylpyrrolidine is an organic compound belonging to the pyrrolidine family Pyrrolidines are cyclic secondary amines, and this compound is characterized by the presence of two propyl groups attached to the nitrogen-containing five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dipropylpyrrolidine can be synthesized through the catalytic hydrogenation of furan amines. Specifically, furan amines containing an amino group in position 3 with respect to the furan nucleus are converted into pyrrolidine homologs in the vapor phase over a platinum catalyst. The reaction yields are typically high, ranging from 85% to 95% .
Industrial Production Methods
Industrial production of pyrrolidines, including this compound, often involves the reaction of 1,4-butanediol with ammonia at elevated temperatures (165–200°C) and pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This process is carried out in a continuous tube reactor, and the product is obtained after multistage purification and separation.
化学反応の分析
Types of Reactions
2,5-Dipropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions can be performed using reducing agents to obtain different reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines and their derivatives, which can be further utilized in different applications.
科学的研究の応用
2,5-Dipropylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Pyrrolidine derivatives are explored for their potential therapeutic properties, including as enzyme inhibitors and receptor modulators.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism of action of 2,5-Dipropylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, enzymes, or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
2,5-Dipropylpyrrolidine can be compared with other similar compounds, such as:
2-Propylpyrrole: Another pyrrolidine homolog with a single propyl group.
2,5-Dipropylpyrrole: A closely related compound with similar structural features.
4-Isopropyl-2-propylpyrrolidine: A pyrrolidine homolog with an isopropyl group in addition to the propyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
特性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC名 |
2,5-dipropylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-3-5-9-7-8-10(11-9)6-4-2/h9-11H,3-8H2,1-2H3 |
InChIキー |
BYDOZVMJCALYPS-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(N1)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




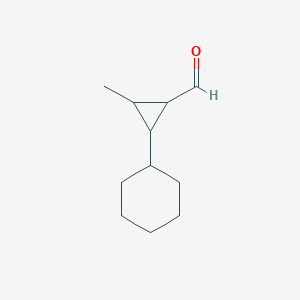
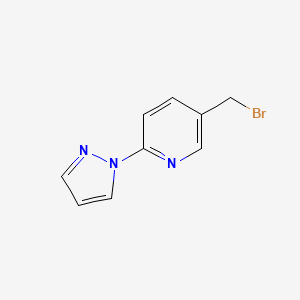

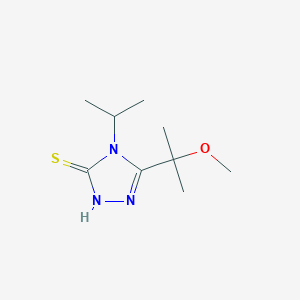
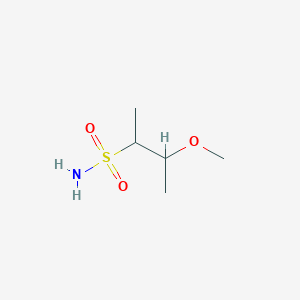
![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
